molecular formula C6H4Cl3N B1512547 4,5-Dichloro-2-(chloromethyl)pyridine

4,5-Dichloro-2-(chloromethyl)pyridine

Cat. No.: B1512547
M. Wt: 196.5 g/mol
InChI Key: QUAHYVNBPSFMCD-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(chloromethyl)pyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at positions 4 and 5 and a chloromethyl (-CH₂Cl) group at position 2.

Properties

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

IUPAC Name

4,5-dichloro-2-(chloromethyl)pyridine

InChI

InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2

InChI Key

QUAHYVNBPSFMCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)Cl)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3)
  • Structure : Chlorine at position 2, chloromethyl at position 3.
  • Molecular Formula : C₆H₅Cl₂N (MW: 162.02 g/mol).
  • Classified as a corrosive solid (UN3261, Hazard Class 8). Skin/eye contact causes severe irritation; inhalation risks include respiratory inflammation .
  • Key Differences : The positional isomerism alters reactivity. The chloromethyl group at position 5 (vs. position 2 in the target compound) may reduce steric hindrance in substitution reactions.
2-(Chloromethyl)pyridine (CAS 4377-33-7)
  • Structure : Single chloromethyl group at position 2.
  • Applications: Intermediate in synthesizing pimeprofen (a nonsteroidal anti-inflammatory drug) .
4-(Chloromethyl)pyridine Hydrochloride (CAS 1822-51-1)
  • Structure : Chloromethyl at position 4; hydrochloride salt.
  • Applications : Used in tropicamide synthesis (a mydriatic agent) .
  • Key Differences : The hydrochloride salt enhances solubility, while the chloromethyl group at position 4 (vs. position 2) may alter binding affinity in pharmaceutical contexts.

Heterocyclic Derivatives with Chloro/Methyl Substituents

4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine (CAS 1437436-16-2)
  • Structure : Pyrido[3,4-d]pyrimidine core with chloro and difluoromethyl groups.
  • Similarity Score : 0.96 (vs. target compound) based on substituent patterns .
  • Key Differences : The fused pyrimidine ring increases planarity, enhancing interactions in biological systems (e.g., enzyme inhibition). Difluoromethyl groups offer metabolic stability compared to chloromethyl.
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine (CAS 1029720-75-9)
  • Structure : Dichloro and methyl substituents on a pyrido-pyrimidine scaffold.
  • Similarity Score : 0.85 .
  • Key Differences : Methyl groups (vs. chloromethyl) reduce electrophilicity but improve lipophilicity, influencing bioavailability.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4,5-Dichloro-2-(chloromethyl)pyridine Not provided C₆H₄Cl₃N ~181.46 (calculated) Cl (4,5), -CH₂Cl (2) Inferred: Pharmaceutical intermediate
2-Chloro-5-(chloromethyl)pyridine 70258-18-3 C₆H₅Cl₂N 162.02 Cl (2), -CH₂Cl (5) R&D use; corrosive hazard
2-(Chloromethyl)pyridine 4377-33-7 C₆H₆ClN 127.57 -CH₂Cl (2) Pimeprofen synthesis
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine 1437436-16-2 C₈H₅ClF₂N₃ 216.6 Cl (4), -CF₂H (2) High similarity to target compound

Research Findings and Implications

  • Reactivity : Chloromethyl groups at position 2 (as in the target compound) are more reactive in nucleophilic substitutions than those at positions 4 or 5 due to proximity to the pyridine nitrogen .
  • Toxicity: Chlorinated pyridines generally exhibit higher toxicity than non-halogenated analogs. For example, 2-chloro-5-(chloromethyl)pyridine causes severe skin/eye irritation, suggesting similar risks for the target compound .
  • Pharmaceutical Utility : Chloromethyl groups enable facile functionalization, as seen in imiquimod (a TLR7 agonist) and tropicamide derivatives .

Preparation Methods

Key Features:

  • Solvent: Oil of mirbane (a petroleum-based solvent)
  • Buffering Agent: Sodium dihydrogen phosphate, maintaining solution pH between 4 and 5
  • Initiator: Phosphorus trichloride, added at 2-5% weight relative to 3-picoline
  • Reaction Conditions: Temperature initially raised to 80-100 °C under nitrogen atmosphere, then chlorine gas is introduced, and temperature is further increased to 120-160 °C
  • Reaction Time: 12-20 hours

Process Summary:

Step Description
1 Mix 3-picoline, oil of mirbane, sodium dihydrogen phosphate solution, and phosphorus trichloride initiator
2 Adjust pH to 4-5, purge with nitrogen, and heat to 80-100 °C
3 Stop nitrogen, introduce chlorine gas, raise temperature to 120-160 °C, and maintain for 12-20 h
4 Stop chlorine, reintroduce nitrogen to purge residual chlorine
5 Perform underpressure distillation to remove solvent and isolate crude product
6 Purify crude product via high-vacuum fractionation to obtain 4,5-dichloro-2-(chloromethyl)pyridine

Advantages:

  • Liquid-phase chlorination reduces solid waste
  • Buffering the solution reduces by-product formation
  • Yield reaches approximately 90%
  • Product purity is high due to controlled chlorination and purification

Example (Embodiment):

  • 10 g 3-picoline, 30 mL oil of mirbane, 45 mL buffer solution (pH ~4)
  • 0.2 g phosphorus trichloride initiator
  • Chlorination at 120 °C for 12 hours
  • Final purification yields high-purity product

[Source: CN104610136A Patent]

Chlorination Addition and Cyclization Method

Another approach involves a two-step process:

  • Step 1: Chlorination addition to intermediate compounds in the presence of dimethylformamide (DMF) as solvent
  • Step 2: Cyclization reaction induced by chlorination cyclization reagents such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, or phosgene derivatives

Process Details:

  • The intermediate (referred to as middle IV in the patent) is dissolved in DMF
  • The solution is transferred to a second reactor with stirring
  • A solvent such as toluene, chlorobenzene, ethylene dichloride, or sherwood oil is added
  • Cyclization catalysts (organic bases or hydrogen halides) are introduced
  • The mixture is heated, and chlorination cyclization reagents are added dropwise
  • Reaction proceeds until completion, monitored by residual intermediate content (<0.5%)
  • The product is isolated by extraction, neutralization, washing, and solvent removal
  • Final distillation under reduced pressure yields product with >95% purity

Key Parameters:

Parameter Range / Best Value
Molar ratio of intermediate to DMF 1:0.05–1.7 (best 1:0.1–0.5)
Molar ratio of intermediate to chlorine 1:1–1.2 (best 1:1.05–1.1)
Temperature Controlled heating during cyclization
Solvent choice Toluene, chlorobenzene, ethylene dichloride, sherwood oil
Cyclization reagent Phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, phosgene, sulfur oxychloride

Advantages:

  • High purity of final product (>95%)
  • Efficient cyclization reduces chlorinated by-products
  • Flexibility in choice of solvents and chlorination reagents

[Source: CN101948424A Patent]

Comparative Summary of Preparation Methods

Aspect Liquid-Phase Chlorination (3-Picoline) Chlorination Addition & Cyclization
Starting Material 3-Methylpyridine (3-picoline) Intermediate pyridine derivatives
Solvent Oil of mirbane DMF + aromatic/halogenated solvents
Chlorination Reagent Chlorine gas + PCl3 initiator Phosphorus oxychloride, PCl3, PCl5, phosgene
pH Control Acid buffering agent (pH 4-5) Not specified, but catalyst bases or acids used
Reaction Temperature 120-160 °C Controlled heating during cyclization
Reaction Time 12-20 hours Variable, until residual intermediate <0.5%
Yield ~90% >95% purity product
By-product Control Buffering reduces by-products Cyclization step minimizes chlorinated by-products
Environmental Impact Reduced by liquid phase and buffering Uses DMF, which requires waste management

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-Dichloro-2-(chloromethyl)pyridine in laboratory settings, and what key parameters influence reaction yields?

  • Methodology : Synthesis typically involves halogenation and substitution reactions. For example, chlorination of pyridine derivatives using reagents like PCl₅ or SOCl₂ under controlled temperatures (80–120°C) can introduce chlorine substituents. The chloromethyl group is often added via nucleophilic substitution using chloromethylating agents (e.g., CH₂Cl₂ with AlCl₃ as a catalyst). Key parameters include reaction temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents to avoid over-chlorination .
  • Yield Optimization : Purity of starting materials, inert atmosphere (N₂/Ar), and post-synthesis purification (e.g., column chromatography or recrystallization) are critical. Impurities from side reactions (e.g., di- or tri-chlorinated byproducts) must be monitored via TLC or HPLC .

Q. How should researchers handle and store 4,5-Dichloro-2-(chloromethyl)pyridine to ensure safety and compound stability?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture, as hydrolysis may degrade the compound .
  • Storage : Store in airtight, light-resistant containers at 0–6°C. Desiccants like silica gel can prevent moisture absorption. Label containers with hazard codes (e.g., H314 for skin corrosion) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of 4,5-Dichloro-2-(chloromethyl)pyridine post-synthesis?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z 162.02 for C₆H₅Cl₂N) and fragmentation patterns .
  • HPLC/GC : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns or GC with FID detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for 4,5-Dichloro-2-(chloromethyl)pyridine derivatives across different studies?

  • Approach :

Control Variables : Compare assay conditions (e.g., cell lines, incubation time, solvent carriers like DMSO).

Purity Verification : Re-test compounds using standardized purity thresholds (e.g., ≥95% via HPLC).

Structural Confirmation : Use X-ray crystallography (if crystalline) or DFT calculations to validate substituent positions, as minor structural variations (e.g., Cl at 4 vs. 5 position) drastically alter activity .

  • Case Study : A 2023 study found that 4,5-dichloro derivatives showed 10× higher antimicrobial activity than 2,3-dichloro analogs, highlighting positional effects .

Q. How does the electronic effect of chlorine substituents at the 4 and 5 positions influence the reactivity of 2-(chloromethyl)pyridine derivatives in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing nature of Cl at positions 4 and 5 increases the electrophilicity of the adjacent chloromethyl group, accelerating SN2 reactions with nucleophiles (e.g., amines or thiols). Computational studies (DFT) show a 15% reduction in activation energy compared to mono-chlorinated analogs .
  • Experimental Design : Compare reaction rates in polar aprotic solvents (DMF vs. DMSO) using kinetic monitoring (e.g., in situ IR) .

Q. In designing a structure-activity relationship (SAR) study for 4,5-Dichloro-2-(chloromethyl)pyridine, which structural analogs should be prioritized to elucidate key pharmacophoric elements?

  • Priority Analogs :

  • Positional Isomers : 2,3-Dichloro and 3,4-dichloro variants to assess chlorine placement effects.
  • Substituent Variations : Replace chloromethyl with -CF₃ or -CH₂OH to probe steric and electronic contributions.
  • Bioisosteres : Replace pyridine with benzene or imidazole rings to evaluate aromatic stacking interactions .
    • Reference Data : A 2025 study demonstrated that 4,5-dichloro-2-(trifluoromethyl)pyridine exhibited enhanced cytotoxicity (IC₅₀ = 2.1 µM) compared to the chloromethyl derivative (IC₅₀ = 8.7 µM) .

Q. What solvent systems are optimal for recrystallizing 4,5-Dichloro-2-(chloromethyl)pyridine to achieve high purity?

  • Solvent Selection : Use a mixed solvent system (e.g., ethanol:water 7:3 v/v) due to moderate solubility in ethanol (25°C: ~12 mg/mL). Slow cooling (1°C/min) yields larger crystals with fewer defects. Avoid halogenated solvents (e.g., CHCl₃) to prevent co-crystallization of solvent molecules .

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